Ethyl 2-cyano-6-fluorobenzoate
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Overview
Description
Ethyl 2-cyano-6-fluorobenzoate is an organic compound with the molecular formula C10H8FNO2 It is a derivative of benzoic acid, featuring a cyano group at the 2-position and a fluorine atom at the 6-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-6-fluorobenzoate can be synthesized through several methods. One common approach involves the reaction of 2-cyano-6-fluorobenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions, resulting in the esterification of the carboxylic acid group to form the ethyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. Additionally, the use of catalysts and advanced purification techniques can enhance the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-cyano-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the cyano group.
Electrophilic Aromatic Substitution: The fluorine atom on the benzene ring can direct electrophilic aromatic substitution reactions to the ortho and para positions relative to the fluorine atom.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid in the presence of a Lewis acid catalyst like aluminum chloride are typical.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Electrophilic Aromatic Substitution: Halogenated or nitrated derivatives of this compound.
Hydrolysis: 2-cyano-6-fluorobenzoic acid.
Scientific Research Applications
Ethyl 2-cyano-6-fluorobenzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It can be used in the preparation of functional materials, such as polymers and liquid crystals, due to its ability to undergo various chemical modifications.
Biological Studies: Researchers use this compound to study the effects of fluorinated compounds on biological systems, including their interactions with proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-6-fluorobenzoate depends on its specific application. In medicinal chemistry, for example, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may further interact with biological molecules.
Comparison with Similar Compounds
Ethyl 2-cyano-6-fluorobenzoate can be compared with other similar compounds, such as:
Ethyl 2-cyano-4-fluorobenzoate: Similar structure but with the fluorine atom at the 4-position, which may result in different reactivity and biological activity.
Mthis compound: The methyl ester analog, which may have different solubility and hydrolysis properties.
2-Cyano-6-fluorobenzoic acid: The free acid form, which lacks the ester group and may have different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H8FNO2 |
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Molecular Weight |
193.17 g/mol |
IUPAC Name |
ethyl 2-cyano-6-fluorobenzoate |
InChI |
InChI=1S/C10H8FNO2/c1-2-14-10(13)9-7(6-12)4-3-5-8(9)11/h3-5H,2H2,1H3 |
InChI Key |
RLTYVDQMQFZCEF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC=C1F)C#N |
Origin of Product |
United States |
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